Thionyl fluoride
Overview
Description
Thionyl fluoride is an inorganic compound with the chemical formula F₂OS. It is a colorless gas that is primarily of theoretical interest but also arises as a product of the degradation of sulfur hexafluoride, an insulator used in electrical equipment . The molecule adopts a distorted pyramidal structure with Cₛ symmetry, featuring S-O and S-F bond distances of 1.42 Å and 1.58 Å, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thionyl fluoride can be synthesized through several methods:
Reaction with Thionyl Chloride: One common method involves the reaction of thionyl chloride with fluoride sources such as antimony trifluoride: [ 3 \text{SOCl}_2 + 2 \text{SbF}_3 \rightarrow 3 \text{SOF}_2 + 2 \text{SbCl}_3 ]
Fluorination of Sulfur Dioxide: Another method involves the fluorination of sulfur dioxide using phosphorus pentafluoride: [ \text{SO}_2 + \text{PF}_5 \rightarrow \text{SOF}_2 + \text{POF}_3 ]
Decomposition of Sulfur Hexafluoride: this compound can also arise as an intermediate from the decomposition of sulfur hexafluoride due to electrical discharges.
Industrial Production Methods: Industrial production of this compound typically involves the reaction of thionyl chloride with a fluoride salt, followed by isolation via condensation of the resulting gas . This method is effective but presents practical challenges in isolating the condensed gas.
Chemical Reactions Analysis
Types of Reactions: Thionyl fluoride undergoes several types of chemical reactions:
Hydrolysis: this compound hydrolyzes readily to produce hydrogen fluoride and sulfur dioxide: [ \text{SOF}_2 + \text{H}_2\text{O} \rightarrow 2 \text{HF} + \text{SO}_2 ]
Substitution Reactions: It can react with carboxylic acids to form acyl fluorides, which are valuable intermediates in organic synthesis.
Common Reagents and Conditions:
Hydrolysis: Water is the common reagent for hydrolysis.
Substitution: Carboxylic acids are used in substitution reactions to form acyl fluorides.
Major Products:
Hydrolysis: Produces hydrogen fluoride and sulfur dioxide.
Substitution: Produces acyl fluorides, which can further react to form esters, thioesters, amides, and ketones.
Scientific Research Applications
Thionyl fluoride has several applications in scientific research:
Organic Synthesis: It is used as a reagent for the synthesis of acyl fluorides and peptides.
Peptide Synthesis: this compound is used in amino acid couplings, enabling the formation of dipeptides, tripeptides, and longer peptides without the need for column chromatography.
Flow Chemistry: The compound is utilized in flow chemistry platforms for the controlled generation and dosing of gaseous reagents.
Mechanism of Action
Thionyl fluoride exerts its effects primarily through its reactivity with other compounds:
Hydrolysis Mechanism: The compound reacts with water to produce hydrogen fluoride and sulfur dioxide. The reaction involves the cleavage of the S-F and S-O bonds, followed by the formation of new bonds with hydrogen and oxygen atoms.
Substitution Mechanism: In reactions with carboxylic acids, this compound facilitates the formation of acyl fluorides through a substitution mechanism, where the fluoride ion replaces the hydroxyl group of the carboxylic acid.
Comparison with Similar Compounds
Thionyl fluoride can be compared with other similar compounds such as thionyl chloride, thionyl bromide, sulfur tetrafluoride, and sulfuryl fluoride:
Thionyl Chloride and Thionyl Bromide: These compounds have similar structures but are liquids at room temperature.
Sulfur Tetrafluoride: This compound is useful for halogenation, unlike this compound, which is not effective for this purpose.
Sulfuryl Fluoride: This compound is used in organic synthesis for the formation of fluorosulfate intermediates, which are valuable in various transformations.
This compound stands out due to its unique reactivity and applications in organic synthesis, particularly in the formation of acyl fluorides and peptides.
Properties
InChI |
InChI=1S/F2OS/c1-4(2)3 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJNBGSOIVSBBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=S(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F2OS, SOF2 | |
Record name | thionyl fluoride | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Thionyl_fluoride | |
Description | Chemical information link to Wikipedia. | |
Record name | thionyl difluoride | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Thionyl_difluoride | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1064821 | |
Record name | Thionyl fluoride | |
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Molecular Weight |
86.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless gas with suffocating odor; Stored compressed in steel cylinders; Slowly hydrolyzed by cold water; [Merck Index] | |
Record name | Thionyl fluoride | |
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CAS No. |
7783-42-8 | |
Record name | Thionyl fluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7783-42-8 | |
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Record name | Thionyl fluoride | |
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Record name | Thionyl fluoride | |
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Record name | Thionyl fluoride | |
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Record name | Thionyl difluoride | |
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Record name | THIONYL FLUORIDE | |
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